4-(1-adamantyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione
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Description
Adamantane is an organic compound with the formula C10H16. It can be described as the fusion of three cyclohexane rings . The molecule is both rigid and virtually stress-free, making it the most stable isomer of C10H16 .
Synthesis Analysis
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . A wide range of radical-based functionalization reactions can directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Molecular Structure Analysis
Adamantane molecules are characterized by a high degree of symmetry . They are nanoscale substructures of the sp3-hybridized diamond lattice .Chemical Reactions Analysis
Adamantane derivatives can undergo a variety of chemical reactions. For instance, they can be functionalized through reactions that directly convert diamondoid C–H bonds to C–C bonds .Future Directions
The field of adamantane derivatives is a promising area of research due to their unique structural, biological, and stimulus-responsive properties . They have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . Future research could focus on exploring new synthesis methods, studying their properties, and developing new applications.
Properties
IUPAC Name |
4-(1-adamantyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c23-19-17-13-1-2-14(16-6-15(13)16)18(17)20(24)22(19)21-7-10-3-11(8-21)5-12(4-10)9-21/h1-2,10-18H,3-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJPHRGYJYIRDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C(=O)C5C6C=CC(C5C4=O)C7C6C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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